N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide
Description
N-[4-(6-Methoxypyridazin-3-yl)phenyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide is a sulfonamide derivative featuring a methoxypyridazine moiety and a heavily substituted benzene ring. Its structure combines a sulfonamide linker (-SO₂NH-) bridging a 4-methyl-3,5-dinitrobenzene group and a 4-(6-methoxypyridazin-3-yl)phenyl substituent.
Properties
IUPAC Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3,5-dinitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O7S/c1-11-16(22(24)25)9-14(10-17(11)23(26)27)31(28,29)21-13-5-3-12(4-6-13)15-7-8-18(30-2)20-19-15/h3-10,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMASFUNHMSGLDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 6-chloropyridazin-3-amine with sodium methoxide to form 3-amino-6-methoxypyridazine . This intermediate is then reacted with 4-methyl-3,5-dinitrobenzenesulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline production and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of DNA-dependent protein kinase, affecting DNA repair pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
- Key Features: Contains a sulfonamide core but replaces the pyridazine ring with a bromo-morpholino-pyrimidine system. Features a trimethylbenzene sulfonamide group instead of the nitro-substituted benzene. Molecular weight and steric bulk are higher due to the morpholine and bromine substituents.
- Lacks the electron-withdrawing nitro groups, which could reduce reactivity compared to the target compound .
Imatinib (Gleevec®)
- Key Features :
- A tyrosine kinase inhibitor with a benzamide linker and pyrimidine-pyridine core.
- Relies on hydrogen bonding (amide, amine) and π-π stacking for target binding.
- Comparison :
- Both compounds utilize aromatic systems for stacking interactions. However, Imatinib’s carbamoylbenzyl fragments form infinite H-bonded chains, whereas the target compound’s nitro groups may prioritize electrostatic interactions over extended H-bond networks.
- The methoxypyridazine in the target compound could mimic Imatinib’s pyridine in kinase binding but with altered steric and electronic profiles .
Crystalline Thienopyrimidinone Derivative
- Key Features: Patent EP4039762A1 describes a crystalline compound with a 6-methoxypyridazin-3-yl group and a thiourea linker. Shares the methoxypyridazine moiety but incorporates a thienopyrimidinone scaffold.
- Comparison: The thienopyrimidinone core may enhance rigidity and crystallinity compared to the target compound’s flexible sulfonamide linker. Both compounds leverage methoxypyridazine for solubility and target engagement, but the nitro groups in the target compound could introduce unique stability or toxicity profiles .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Insights: The target compound’s nitro groups may limit bioavailability due to high molecular weight and hydrophobicity, whereas Imatinib’s amide groups enhance solubility .
- Synthetic Challenges :
- Introducing multiple nitro groups complicates synthesis and purification compared to bromine or morpholine substitutions .
Biological Activity
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Compound Overview
- Common Name : this compound
- CAS Number : 906152-32-7
- Molecular Formula : C18H15N5O7S
- Molecular Weight : 445.4 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the methoxypyridazin group and the dinitrobenzene sulfonamide moiety suggests potential inhibition of specific pathways involved in disease processes.
- Enzyme Inhibition : Similar compounds have shown activity as enzyme inhibitors, particularly in the context of inflammatory pathways. For instance, sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
- Antimicrobial Activity : Some studies suggest that modifications in the aromatic system can enhance antimicrobial properties by disrupting microbial cell wall synthesis or function.
Case Studies and Experimental Data
- Anti-inflammatory Activity :
- Antimicrobial Properties :
- Cytotoxicity Studies :
Comparative Analysis with Similar Compounds
Q & A
What are the recommended synthetic routes for N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide, and how can purity be optimized?
Category : Basic (Synthesis & Characterization)
Answer :
The compound can be synthesized via sulfonylation of the primary amine group on the pyridazine-phenyl intermediate. A general protocol involves:
Reacting 4-(6-methoxypyridazin-3-yl)aniline with 4-methyl-3,5-dinitrobenzenesulfonyl chloride in anhydrous THF under nitrogen, using triethylamine as a base to scavenge HCl .
Monitoring reaction progress via TLC (ethyl acetate/hexane, 1:2) until amine disappearance.
Purifying via column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water (70:30) to achieve >95% purity.
Key challenges include nitro group stability; use low-temperature conditions (<40°C) to prevent decomposition. Confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and elemental analysis .
How should researchers design experiments to evaluate the bioactivity of this sulfonamide derivative?
Category : Basic (Bioactivity Screening)
Answer :
Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) due to nitro and sulfonamide motifs’ electrophilic properties. Use fluorescence-based assays with Z′-factor >0.5 to ensure robustness .
- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) via MTT assay, including positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%).
- Dose-response curves : Use 8-point serial dilutions (1 nM–100 µM) to calculate IC₅₀ values. Replicate experiments in triplicate to address variability .
What advanced structural characterization techniques resolve ambiguities in nitro-group orientation?
Category : Advanced (Structural Analysis)
Answer :
Single-crystal X-ray diffraction (SCXRD) is definitive for confirming nitro group geometry. Key steps:
Grow crystals via slow vapor diffusion (dichloromethane/methanol).
Collect data at 100 K (Mo-Kα radiation, λ = 0.71073 Å).
Refine structures using SHELXL, applying anisotropic displacement parameters.
If crystallography fails, use NOESY NMR (600 MHz, DMSO-d6) to probe spatial proximity between nitro groups and adjacent protons. DFT calculations (B3LYP/6-311G**) can model torsional angles and compare with experimental data .
How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Category : Advanced (SAR & Optimization)
Answer :
Core modifications : Syntize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogens on pyridazine).
Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (nitro groups) and hydrophobic regions (methyl group).
Data integration : Correlate IC₅₀ values with electronic parameters (Hammett σ constants) and steric descriptors (Taft Es).
Selectivity profiling : Screen against off-targets (e.g., carbonic anhydrase) to assess sulfonamide promiscuity .
What methodologies address contradictions in reported bioactivity data across studies?
Category : Advanced (Data Analysis)
Answer :
Contradictions often arise from assay conditions or compound stability. Mitigate via:
Standardized protocols : Adopt NIH/NCATS assay guidelines for consistency.
Stability testing : Incubate compound in PBS (pH 7.4, 37°C) for 24h; analyze degradation via LC-MS.
Meta-analysis : Use RevMan to aggregate data, applying random-effects models to account for inter-study heterogeneity.
Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding affinity .
How can computational modeling predict metabolic pathways for this compound?
Category : Advanced (ADME Prediction)
Answer :
Metabolite identification : Use GLORYx for phase I/II metabolism prediction, focusing on nitro-reduction (likely via CYP450 2C9) and sulfonamide cleavage.
Docking simulations : AutoDock Vina to model interactions with CYP450 isoforms. Prioritize poses with ΔG < −6 kcal/mol.
In vitro validation : Incubate with human liver microsomes (HLMs) + NADPH, followed by UPLC-QTOF analysis .
What strategies optimize multi-step synthesis yields while minimizing byproducts?
Category : Advanced (Process Chemistry)
Answer :
Reaction monitoring : Use in situ IR to track sulfonamide formation (disappearance of NH stretch at ~3400 cm⁻¹).
Byproduct suppression : Add molecular sieves (3Å) to sequester water during coupling.
Design of Experiments (DoE) : Apply Box-Behnken models to optimize temperature, stoichiometry, and solvent polarity.
Scale-up : Transition from batch to flow chemistry for exothermic nitro-group reactions .
How should researchers handle discrepancies in crystallographic vs. spectroscopic data?
Category : Advanced (Data Reconciliation)
Answer :
Validate crystallography : Check for disorder (e.g., Rint > 0.05 suggests poor data). Re-refine using Olex2.
Cross-validate NMR : Assign all protons via 2D-COSY and HSQC. If nitro groups cause signal broadening, use DMF-d7 as solvent.
Theoretical alignment : Overlay DFT-optimized structure with SCXRD coordinates (RMSD <0.5 Å acceptable) .
What analytical techniques detect and quantify degradation products under physiological conditions?
Category : Advanced (Stability Studies)
Answer :
Forced degradation : Expose to UV light (ICH Q1B), acidic (0.1M HCl), and oxidative (3% H₂O₂) conditions.
HPLC-DAD/MS : Use a BEH C18 column (1.7 µm) with 0.1% formic acid in water/acetonitrile. Monitor degradation at 254 nm.
Quantitation : Apply QDa mass detection for low-abundance degradants; validate with reference standards .
How can researchers design mechanistic studies to elucidate the compound’s mode of action?
Category : Advanced (Mechanistic Biology)
Answer :
Target deconvolution : Use thermal proteome profiling (TPP) to identify binding proteins in cell lysates.
Pathway analysis : Perform RNA-seq on treated cells; enrich KEGG pathways via GSEA.
Functional validation : CRISPR-Cas9 knockout of candidate targets (e.g., PTK2) to confirm phenotype rescue .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
